molecular formula C23H17ClN4O5 B6568016 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide CAS No. 923192-40-9

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide

Cat. No.: B6568016
CAS No.: 923192-40-9
M. Wt: 464.9 g/mol
InChI Key: QTGRPYXYOPFGGR-UHFFFAOYSA-N
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Description

This compound is a pyrido[3,2-d]pyrimidine derivative featuring a 1,3-benzodioxole moiety and a 3-chlorophenylacetamide side chain. Its structure combines a bicyclic pyrimidine core with electron-rich aromatic systems, making it a candidate for pharmacological studies targeting enzymes or receptors influenced by π-π stacking or hydrogen-bonding interactions. The benzodioxole group may enhance metabolic stability, while the 3-chlorophenyl substituent could modulate lipophilicity and target binding .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O5/c24-15-3-1-4-16(10-15)26-20(29)12-27-17-5-2-8-25-21(17)22(30)28(23(27)31)11-14-6-7-18-19(9-14)33-13-32-18/h1-10H,11-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGRPYXYOPFGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide Benzodioxole-acetamide 6-methylbenzodioxole, acetamide Potential CNS activity (structural motif)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole-acetamide Dichlorophenyl, cyano group Insecticide derivatives (Fipronil analogues)
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-...) Benzodiazepine-pyrimidine Alkenyl chain, methylpyrimidine Kinase inhibition (hypothetical)
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide Dichloroacetamide Dichloro, dimethylphenyl Hydrogen-bonding crystal packing

Key Observations :

  • Benzodioxole vs.
  • Chlorophenyl Substituents : The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl in ’s insecticide derivatives. Meta-substitution may reduce steric hindrance compared to para-substitution, improving binding flexibility .
  • Electronic Effects : The benzodioxole group’s electron-donating methoxy-like oxygen atoms (vs. electron-withdrawing chloro groups in ) may increase electron density in the aromatic system, influencing redox stability or receptor affinity .

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL) Melting Point (°C)
Target Compound ~479.9 ~3.2 <10 (aqueous) Not reported
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide 246.1 2.8 ~50 (DMSO) 150–152
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 429.9 3.5 ~20 (aqueous) Not reported

Analysis :

  • Chlorine and fluorine substituents (e.g., in ) generally enhance metabolic stability but may reduce solubility compared to non-halogenated analogues .

Preparation Methods

Cyclocondensation of 2-Aminonicotinic Acid Derivatives

A widely adopted route involves the reaction of 2-aminonicotinic acid (A ) with urea derivatives under acidic conditions:

  • Step 1 : Heat A with urea in polyphosphoric acid (PPA) at 150°C for 6 hours to form pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (B ).

  • Step 2 : Chlorinate B using phosphorus oxychloride (POCl₃) to yield 1,3-dichloropyrido[3,2-d]pyrimidine-2,4-dione (C ).

Starting MaterialReagent/ConditionsProductYield (%)
2-Aminonicotinic acidUrea, PPA, 150°CB 78
B POCl₃, refluxC 92

Introduction of the 1,3-Benzodioxol-5-ylmethyl Group

Alkylation at Position 3

The dichloro intermediate C undergoes regioselective alkylation with piperonyl bromide (D ) in the presence of potassium carbonate (K₂CO₃):

  • Step 3 : Stir C (1 eq) with D (1.2 eq) and K₂CO₃ (2 eq) in dimethylformamide (DMF) at 80°C for 12 hours to afford 3-(1,3-benzodioxol-5-ylmethyl)-1,3-dichloropyrido[3,2-d]pyrimidine-2,4-dione (E ).

Critical Parameters :

  • Solvent : DMF enhances nucleophilicity of the pyrimidine nitrogen.

  • Base : K₂CO₃ ensures deprotonation without side reactions.

Installation of the Acetamide Side Chain

Nucleophilic Acyl Substitution

The 1-chloro group in E is displaced by N-(3-chlorophenyl)acetamide (F ) via a copper-catalyzed coupling:

  • Step 4 : React E (1 eq) with F (1.5 eq), CuI (0.1 eq), and N,N-diisopropylethylamine (DIPEA, 3 eq) in acetonitrile at 70°C for 24 hours. This yields the target compound with 65% isolated yield after silica gel chromatography.

Mechanistic Insight :
The reaction proceeds through a Ullmann-type coupling, where Cu(I) facilitates the formation of the C–N bond between the pyridopyrimidine and acetamide.

Alternative Synthetic Routes

Reductive Amination Approach

For laboratories lacking specialized coupling reagents, reductive amination offers a viable alternative:

  • Step 1 : Condense 3-aminopyrido[3,2-d]pyrimidine-2,4-dione with piperonal (G ) using sodium cyanoborohydride (NaBH₃CN) in methanol to install the benzodioxolylmethyl group.

  • Step 2 : Acetylate the resulting amine with acetic anhydride and 3-chloroaniline in dichloromethane (DCM).

Yield Comparison :

  • Traditional Alkylation : 65% (Step 4)

  • Reductive Amination : 58% (over two steps)

Optimization and Challenges

Regioselectivity in Alkylation

Positional selectivity during Step 3 is critical. Computational studies suggest that the N3 nitrogen’s higher basicity (pKa ≈ 4.2) compared to N1 (pKa ≈ 1.8) drives preferential alkylation at N3.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted F and copper byproducts.

  • Recrystallization : Ethanol/water (9:1) yields crystalline product with >99% purity by HPLC .

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis involves multi-step reactions, typically starting with the condensation of pyrido[3,2-d]pyrimidine precursors with substituted benzodioxole and chlorophenyl acetamide moieties. Key steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrido-pyrimidine core to the 3-chlorophenyl acetamide group .
  • Benzodioxole incorporation : Alkylation reactions under basic conditions (e.g., K₂CO₃ in DMF) to attach the benzodioxole-methyl group .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Q. How is structural characterization performed for this compound?

Advanced spectroscopic and analytical techniques are employed:

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the pyrido-pyrimidine core and substituent positions .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₂₃H₁₉ClN₄O₄: 450.88 g/mol) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to evaluate interactions with ATP-binding pockets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC₅₀ calculations .
  • Solubility and stability : HPLC-based kinetic solubility studies in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog synthesis : Modify substituents on the benzodioxole (e.g., replacing methyl with ethyl) or acetamide (e.g., varying halogen positions) .
  • Biological profiling : Compare IC₅₀ values across analogs in dose-response assays to identify critical pharmacophores .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like PARP-1 or EGFR .

Q. How to resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay buffers (e.g., 10% FBS in DMEM) .
  • Orthogonal validation : Confirm enzyme inhibition via both fluorescence-based and radiometric assays .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyrido-pyrimidine derivatives with IC₅₀ < 10 μM in kinase assays) .

Q. What advanced techniques are used to study its mechanism of action?

  • Cellular thermal shift assays (CETSA) : Identify target engagement by measuring protein thermal stability shifts .
  • RNA sequencing : Profile transcriptomic changes in treated cells to map signaling pathways (e.g., apoptosis, DNA repair) .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD, kon/koff) to purified target proteins .

Q. How to design experiments for assessing metabolic stability and toxicity?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Reactive metabolite screening : Trapping assays with glutathione to detect electrophilic intermediates .
  • In vivo toxicity : Zebrafish embryo models (LC₅₀ determination) and murine hepatocyte viability assays .

Methodological Notes

  • Synthetic optimization : Reaction yields improve with microwave-assisted synthesis (e.g., 80°C, 30 min) versus traditional reflux .
  • Data interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with bioactivity trends .
  • Contradiction management : Always include positive controls (e.g., staurosporine in kinase assays) to validate experimental setups .

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